molecular formula C18H18N2O3S B353128 Methyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate CAS No. 920115-55-5

Methyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate

Cat. No.: B353128
CAS No.: 920115-55-5
M. Wt: 342.4g/mol
InChI Key: QSRDKIPWQYPCFO-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to purines and have a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thioether Formation:

    Esterification: The final step involves the esterification of the resulting compound with methyl chloroacetate in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxyethyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for its potential as a therapeutic agent.

    Materials Science: The unique structural features of this compound make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Known for its antimicrobial properties.

    Methyl 2-benzimidazolylacetate: Similar structure but lacks the phenoxyethylthio group.

    2-(2-Phenoxyethylthio)benzimidazole: Lacks the ester group.

Uniqueness

Methyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate is unique due to the presence of both the phenoxyethylthio and ester groups, which could confer distinct chemical and biological properties compared to other benzimidazole derivatives. This combination of functional groups could enhance its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

methyl 2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-22-17(21)13-20-16-10-6-5-9-15(16)19-18(20)24-12-11-23-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRDKIPWQYPCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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